5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
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Overview
Description
5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester is a heterocyclic compound that features both bromine and iodine substituents on a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of pyrrolo[2,3-b]pyridine derivatives, followed by esterification. The reaction conditions often include the use of halogenating agents such as N-bromosuccinimide (NBS) and iodine, along with suitable solvents and catalysts to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used to replace the halogen atoms.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-b]pyridine core.
Scientific Research Applications
5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting kinase enzymes.
Materials Science: The compound’s unique structure makes it useful in the development of organic electronic materials and polymers.
Chemical Biology: It serves as a probe in studying biological pathways and interactions involving halogenated heterocycles.
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester is primarily related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester: Lacks the iodine substituent, which may affect its reactivity and applications.
5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine: Contains a triisopropylsilanyl group instead of the tert-butyl ester, which can influence its chemical properties and uses.
Uniqueness
The presence of both bromine and iodine atoms in 5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester provides unique reactivity patterns that can be exploited in various synthetic and research applications. This dual halogenation allows for selective functionalization and coupling reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 5-bromo-3-iodopyrrolo[2,3-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrIN2O2/c1-12(2,3)18-11(17)16-6-9(14)8-4-7(13)5-15-10(8)16/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRYZNNFHQJPMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrIN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640125 |
Source
|
Record name | tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928653-81-0 |
Source
|
Record name | tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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